molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2355207
CAS No.: 2034602-86-1
M. Wt: 377.47
InChI Key: HQERIAIYUVSUFD-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The benzo[b]thiophen-3-yl component is a type of heterocyclic compound that is often found in various pharmaceuticals and organic materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[b]thiophen-3-yl group is a heterocyclic compound, and the methoxy and sulfonamide groups add further complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[b]thiophene derivatives are known to undergo various chemical reactions. For example, they can participate in coupling reactions and electrophilic cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature, and their solubility in water varies .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The compound has shown potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing a Schiff base. The phthalocyanine exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzo[b]thiophene, for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study demonstrated the role of the N-sulfonamide derivative in governing DNA interaction and the efficacy of these compounds in inducing cell death, mainly by apoptosis, in human tumor cells. This points towards a potential application in anticancer therapies (González-Álvarez et al., 2013).

Antidepressant Properties

Orus et al. (2002) synthesized some benzo[b]thiophene derivatives to obtain new dual antidepressant drugs. These compounds were evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. The study suggests a potential application in the development of new antidepressant drugs (Orus et al., 2002).

Antibacterial and Anti-Inflammatory Properties

Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing notable antibacterial potential against various bacterial strains and inhibitory activity against Lipoxygenase. This suggests their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Safety and Hazards

The safety and hazards would depend on the exact nature of the compound. Generally, care should be taken when handling any chemical compounds, especially those used in pharmaceuticals .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for its antibacterial properties, given the presence of the sulfonamide group .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERIAIYUVSUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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